Fanetizole

Beschreibung

Historical Context of Thiazole (B1198619) Derivatives in Medicinal Chemistry

Thiazole, a five-membered heterocycle containing both nitrogen and sulfur atoms, holds a significant position in medicinal chemistry. imp.kiev.uaresearchgate.net The chemistry of thiazoles traces back to the pioneering work of Hofmann and Hantzsch in 1887. imp.kiev.ua This core structure is found in numerous pharmacologically active substances, including both naturally occurring compounds and synthetic drugs. imp.kiev.uaresearchgate.net Over the decades, thiazole derivatives have demonstrated a wide array of biological activities, such as anti-inflammatory, antimicrobial, antifungal, antitubercular, anti-HIV, antitumor, and anticonvulsant properties. imp.kiev.uaresearchgate.netresearchgate.netfrontiersin.org Prominent examples of marketed drugs containing the thiazole nucleus include the anti-inflammatory agents fentiazac (B92943) and meloxicam, the antiulcerative nizatidine, and the antibacterial sulphathiazole. imp.kiev.uaresearchgate.netfrontiersin.orgtandfonline.com The versatility of the thiazole scaffold makes it a valuable motif in drug discovery and development. researchgate.netresearchgate.netfrontiersin.orgbenthamdirect.com

Evolution of this compound in Immunopharmacological Research

Immunopharmacology, a field focused on the selective regulation of immune responses, has seen significant advancements, leading to new classes of clinically relevant drugs. nih.gov this compound has been investigated for its potential therapeutic applications within this field due to its observed immunoregulating activity. ontosight.ainewdrugapprovals.orgiiab.me Early research indicated this compound's ability to inhibit neutrophil superoxide (B77818) production. jci.orgdntb.gov.ua Neutrophil activation and subsequent degranulation, which involves the release of substances like superoxide, are key processes in the inflammatory response. jci.org The inhibition of neutrophil degranulation by weak bases, and the importance of an acidic intralysosomal pH for neutrophil secretion, provide a context for understanding potential mechanisms by which compounds like this compound might exert their effects on immune cells. jci.org

Significance of this compound in Contemporary Anti-inflammatory Research

Inflammation is a complex biological response involved in numerous diseases. medchemexpress.com The search for effective anti-inflammatory agents with improved profiles remains a crucial area of research. This compound is recognized as an anti-inflammatory agent and is utilized in research pertaining to inflammatory diseases. medchemexpress.commedchemexpress.com Its anti-inflammatory properties align with the broader therapeutic potential of thiazole derivatives in addressing inflammatory conditions. imp.kiev.uaresearchgate.netresearchgate.netfrontiersin.orgbenthamdirect.com While specific detailed research findings on this compound's precise mechanisms in contemporary anti-inflammatory research are not extensively detailed in the provided information, its classification and use in this research area highlight its continued relevance. Studies investigating the interaction of this compound with enzymes like pepsin and trypsin suggest potential interactions with biological macromolecules, which could be relevant to its pharmacological activity, although the direct link to anti-inflammatory mechanisms requires further elucidation. dntb.gov.uaresearchgate.net

Overview of Research Trajectories for this compound

Research trajectories for this compound appear to encompass investigations into its synthesis and potential biological activities. Methods for synthesizing this compound, often involving the reaction of β-phenethylamine with ammonium (B1175870) isothiocyanate followed by treatment with phenacyl bromide, have been explored. newdrugapprovals.orgiiab.me Advances in synthetic methodologies, including continuous flow processes utilizing tube-in-tube reactors, have been applied to the preparation of this compound on a multigram scale, indicating efforts to develop efficient and scalable synthesis routes. newdrugapprovals.orgfigshare.combeilstein-journals.orgacs.orgcam.ac.uk Beyond synthesis, research continues to explore the diverse pharmacological potential of thiazole derivatives, including their anti-inflammatory, antimicrobial, and anticancer properties, suggesting that future research on this compound may further investigate these areas. ontosight.airesearchgate.netfrontiersin.orgbenthamdirect.com The study of interactions with biological targets, such as enzymes, also represents a potential trajectory for understanding its mechanism of action. dntb.gov.uaresearchgate.net

Here is a summary of some research findings related to this compound and thiazole derivatives:

| Compound Class | Key Biological Activities Reported | Relevant Examples (Marketed Drugs) |

| Thiazole Derivatives | Anti-inflammatory, Antimicrobial, Antifungal, Antitubercular, Anti-HIV, Antitumor, Anticonvulsant | Meloxicam, Sulfathiazole, Nizatidine |

| This compound | Immunoregulating, Anti-inflammatory, Inhibition of neutrophil superoxide production | N/A |

| Synthesis Method Applied to this compound | Description | Scale Reported |

| Hantzsch synthesis (general for thiazoles) | Cyclization of α-halocarbonyl compounds with thioamide or thiourea (B124793). researchgate.netresearchgate.net | N/A |

| Reaction of β-phenethylamine, ammonium isothiocyanate, and phenacyl bromide | A synthetic route leading to this compound. newdrugapprovals.orgiiab.me | N/A |

| Continuous flow synthesis (tube-in-tube reactor) | Utilizes a tube-in-tube reactor for gas transfer, enabling scaled-up production. newdrugapprovals.orgfigshare.combeilstein-journals.orgacs.orgcam.ac.uk | Multigram scale newdrugapprovals.org |

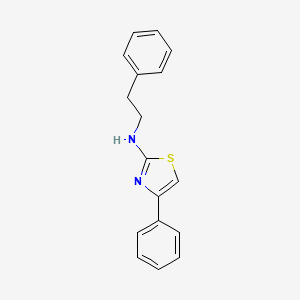

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-3-7-14(8-4-1)11-12-18-17-19-16(13-20-17)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEYMMXMBFJUAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048695 | |

| Record name | Fanetizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79069-94-6 | |

| Record name | 4-Phenyl-N-(2-phenylethyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79069-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fanetizole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079069946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fanetizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FANETIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH48F620JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Chemical Derivations

Advanced Synthetic Routes for Fanetizole Production

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing significant advantages in safety, efficiency, and scalability for pharmaceutical production. azolifesciences.commt.com In a continuous flow system, reagents are pumped through a network of tubes and reactors where the chemical transformation occurs. azolifesciences.com This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield and purity. mt.comjst.org.in The small reactor volumes inherent in flow chemistry mitigate the hazards associated with highly exothermic or energetic reactions and allow for the safe use of toxic or unstable reagents. mt.comscielo.br

A multi-step continuous flow process has been developed for the synthesis of thiazole (B1198619) derivatives, highlighting the potential of this technology for producing complex heterocyclic scaffolds like that of this compound. nih.govthieme-connect.com Such systems can integrate synthesis, workup, and purification into a single, uninterrupted process, significantly reducing production time and manual intervention. researchgate.net

A key innovation in continuous flow technology, particularly for reactions involving gases, is the tube-in-tube reactor. nih.gov This reactor design is particularly relevant for certain synthetic steps that may require gaseous reagents. A tube-in-tube reactor typically consists of an inner, gas-permeable tube (often made of a fluoropolymer like Teflon AF-2400) placed within a wider, impermeable outer tube. nih.govmit.edu

The liquid phase of the reaction flows through the outer tube, while a pressurized gas is fed into the inner tube. The gas permeates through the membrane of the inner tube and dissolves into the liquid phase, creating a homogeneous solution for the reaction to proceed. nih.govacs.org This method provides exceptional control over the concentration of the dissolved gas and enhances mass transfer, which is often a limiting factor in gas-liquid reactions in batch processes. acs.orgamarequip.com This controlled gas introduction is safer and more efficient than bubbling gas through a batch reactor. nih.gov A flow synthesis of this compound has been specifically reported utilizing a tube-in-tube system. researchgate.net

Table 1: Characteristics of Tube-in-Tube Reactor Systems

| Feature | Description | Advantage in Synthesis |

| Reactor Design | Concentric tubes with an inner gas-permeable membrane (e.g., Teflon AF-2400). nih.govmit.edu | Enables efficient and controlled introduction of gaseous reagents into a liquid stream. acs.org |

| Mass Transfer | High surface-area-to-volume ratio facilitates rapid gas dissolution into the liquid phase. amarequip.com | Overcomes mass transfer limitations, leading to faster reaction rates and higher conversions. acs.orgamarequip.com |

| Stoichiometry Control | Gas concentration in the liquid phase is precisely controlled by adjusting the gas pressure. nih.gov | Allows for accurate stoichiometric control, minimizing side reactions and improving product yield. |

| Safety | Small volumes and containment of pressurized gas within the system enhance operational safety. scielo.brnih.gov | Reduces risks associated with handling large quantities of reactive or hazardous gases. nih.gov |

The optimization of reaction conditions is a critical step in developing an efficient synthetic process. Continuous flow platforms are exceptionally well-suited for rapid process optimization. mt.com By systematically varying parameters such as temperature, flow rates (which determine residence time), and solvent composition, a large experimental space can be explored quickly. whiterose.ac.uk Automated systems can couple flow reactors with in-line or online analytical techniques (e.g., HPLC, NMR) to provide real-time feedback, enabling the use of algorithms to autonomously find the optimal reaction conditions. illinois.eduacs.org

Key parameters and their effects in a flow system include:

Temperature: Flow reactors can be heated to temperatures well above the boiling point of the solvent due to the pressurized nature of the system, often leading to significantly accelerated reaction rates. jst.org.in

Flow Rates: The flow rate of the reagent streams directly controls the residence time—the duration the reactants spend within the reactor. Adjusting flow rates allows for fine-tuning of the reaction time to maximize conversion and minimize byproduct formation. acs.org

Solvent Polarity: The choice of solvent can influence reagent solubility and reaction kinetics. Flow systems allow for the easy screening of different solvents or solvent mixtures to find the ideal medium for the transformation.

In a reported multi-step synthesis of thiazole derivatives, conditions were optimized at each stage, including temperatures up to 200 °C in heated glass reactors to drive the reactions to completion efficiently. mdpi.com

A significant advantage of continuous flow synthesis is its straightforward scalability. azolifesciences.com Unlike batch processes where scaling up often requires complete re-optimization of reaction parameters due to changes in mass and heat transfer, scaling up in flow chemistry can be achieved in two main ways: jst.org.inscielo.br

Scaling-Up: This involves increasing the dimensions (length and diameter) of the reactor and increasing the flow rates to achieve higher throughput. scielo.br

Numbering-Up (or Scaling-Out): This strategy involves running multiple identical reactor systems in parallel to increase the total production volume. This method avoids the challenges of re-optimization as the reaction conditions in each individual reactor remain the same. scielo.br

Continuous flow processes are designed for prolonged operation, enabling the production of large quantities of material from a small-footprint reactor. scielo.br For example, a process with a productivity of 25 g·h⁻¹ can produce 600 grams of product in a single 24-hour period. mdpi.com This makes continuous flow an attractive technology for the industrial manufacturing of active pharmaceutical ingredients (APIs). mit.edursc.org

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. For the synthesis of the thiazole core present in this compound, various catalytic methods have been developed, with transition-metal catalysis being particularly prominent.

A novel and highly efficient method for the synthesis of thiazoles, including this compound, involves an iridium-catalyzed insertion reaction of sulfur ylides. acs.orgresearchgate.net This method serves as a powerful alternative to traditional approaches like the Hantzsch thiazole synthesis, which can have limitations regarding substrate scope and reaction conditions. researchgate.netorganic-chemistry.org

In this process, a β-ketosulfoxonium ylide reacts with a thioamide-equivalent in the presence of an iridium catalyst, such as [Ir(cod)Cl]₂. organic-chemistry.org The reaction proceeds through the formation of an iridium carbene intermediate via the loss of dimethyl sulfoxide (B87167) (DMSO) from the ylide. nih.gov This intermediate then undergoes an insertion reaction with the thioamide to form the thiazole ring. organic-chemistry.orgnih.gov

This catalytic cycle is notable for its mild conditions and broad substrate tolerance. acs.org It has been successfully applied to a library of diverse thiazoles and was explicitly used for the synthesis of this compound. acs.orgnih.gov The reaction demonstrates excellent functional group tolerance, accommodating primary amines, amides, and various heterocyclic substituents, which is highly valuable in medicinal chemistry. researchgate.netnih.gov

Table 2: Iridium-Catalyzed Synthesis of this compound

| Parameter | Details | Reference |

| Reactants | β-ketosulfoxonium ylide, Thioamide/Urea equivalent | organic-chemistry.org |

| Catalyst | [Ir(cod)Cl]₂ (10 mol%) | organic-chemistry.org |

| Solvent | Dichloroethane (DCE) | organic-chemistry.org |

| Temperature | 80 °C | organic-chemistry.org |

| Reaction Time | 24 hours | organic-chemistry.org |

| Key Advantage | High functional group tolerance and mild reaction conditions compared to traditional methods. | acs.orgnih.gov |

Catalyzed Synthesis of this compound and Thiazole Scaffolds

Ionic Liquid-Mediated Synthesis of this compound Precursors

The use of ionic liquids (ILs) as alternative reaction media has gained significant traction in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. A highly efficient and practical synthesis of this compound has been developed utilizing a room-temperature ionic liquid. researchgate.netncl.res.in This method involves the reaction of an appropriate α-bromoketone with a thioamide or thiourea (B124793) at ambient conditions. researchgate.netncl.res.in

In a specific protocol for this compound, the synthesis is achieved by reacting 2-bromo-1-(2-phenoxyphenyl)ethan-1-one with thioacetamide (B46855) in an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]). researchgate.net This approach is noted for being simple, rapid, and high-yielding, making it a commercially feasible route for the anti-inflammatory agent. researchgate.netncl.res.in The reaction times are significantly reduced, often to just 10-20 minutes, with excellent isolated yields typically ranging from 87% to 96%. researchgate.net The ionic liquid acts as both the solvent and a promoter for the reaction, facilitating the cyclization process. Furthermore, the ionic liquid can often be recovered and reused multiple times without a significant drop in efficacy, adding to the sustainability of the process. researchgate.net

Table 1: Comparison of Reaction Conditions for Thiazole Synthesis

| Method | Catalyst/Medium | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Ionic Liquid-Mediated | [bmim][BF4] | Room Temperature | 10-20 min | 87-96 |

| Classical Hantzsch | Ethanol/Reflux | High | Several hours | Variable |

Catalyst-Free Synthesis Methods for Thiazoles

In line with green chemistry principles, catalyst-free synthesis methods for thiazole derivatives have been developed, offering advantages by avoiding potentially toxic and expensive metal catalysts. These methods often rely on the intrinsic reactivity of the starting materials under optimized conditions. One-pot, three-component reactions are particularly common, where an α-haloketone, a primary amine, and an isothiocyanate react, often in a solvent like ethanol, to form the thiazole ring system without the need for a catalyst. mdpi.com

For a compound like this compound, a catalyst-free approach would theoretically involve the reaction of 2-bromo-1-(2-phenoxyphenyl)ethan-1-one and thioacetamide. The reaction proceeds by nucleophilic attack of the sulfur atom of thioacetamide on the α-carbon of the bromoketone, followed by intramolecular cyclization and dehydration to form the thiazole ring. While specific catalyst-free syntheses of this compound are not extensively detailed in the literature, the general success of these methods for structurally similar 2,4-disubstituted thiazoles suggests their applicability. mdpi.com These reactions are praised for their operational simplicity, reduced environmental impact, and often high yields. mdpi.com

Lipase-Catalyzed Approaches in Thiazole Synthesis

Biocatalysis, particularly the use of enzymes like lipases, represents a powerful tool in green pharmaceutical synthesis. mdpi.comnih.gov Lipases are valued for their biodegradability, high chemo-, regio-, and enantioselectivity, and their ability to function under mild, eco-friendly conditions. nih.gov While primarily known for catalyzing the hydrolysis and synthesis of esters, their application has expanded to other organic transformations. mdpi.com

In the context of thiazole synthesis, lipase-catalyzed reactions have been explored for the preparation of thiazole derivatives. mdpi.com Although a direct lipase-catalyzed synthesis of the this compound core has not been prominently reported, the principles of biocatalysis are highly relevant. For instance, lipases could be employed in the synthesis of key precursors or in the resolution of chiral intermediates if chiral analogs of this compound were to be developed. nih.gov The use of lipases aligns with green chemistry goals by reducing the need for harsh reagents and solvents and often proceeding with high selectivity, which can simplify purification processes. mdpi.comnih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be evaluated through the lens of green chemistry, which aims to minimize the environmental impact of chemical processes. nih.govthepharmajournal.com The 12 principles of green chemistry provide a framework for this assessment, encouraging waste prevention, high atom economy, use of less hazardous chemicals, safer solvents, and energy efficiency. nih.govunibo.it

Several of the modern synthetic methods for thiazoles, applicable to this compound, embody these principles:

Use of Safer Solvents and Auxiliaries: The ionic liquid-mediated synthesis is a prime example, where volatile organic compounds (VOCs) are replaced with a recyclable, non-volatile solvent. researchgate.netthepharmajournal.com

Catalysis: The use of recyclable ionic liquids or biocatalysts like lipases is preferred over stoichiometric reagents. researchgate.netnih.gov Catalyst-free methods represent an ideal scenario, eliminating the catalyst altogether. mdpi.com

Atom Economy: One-pot, multi-component reactions are designed to maximize the incorporation of all starting materials into the final product, thus generating less waste. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature, as seen in the ionic liquid method, significantly reduces energy consumption compared to classical methods requiring heating and reflux. researchgate.netncl.res.in

Process Intensification: The development of continuous flow synthesis for this compound precursors further enhances efficiency and safety, reducing reaction times from hours in batch processes to minutes in a flow system. researchgate.net

Classical Hantzsch Thiazole Synthesis and its Limitations in this compound Preparation

The Hantzsch thiazole synthesis, first reported in the 19th century, is the most classical and widely known method for preparing thiazole rings. mdpi.com It involves the condensation reaction between an α-haloketone and a thioamide. mdpi.com For this compound, this would translate to the reaction of 2-bromo-1-(2-phenoxyphenyl)ethan-1-one with thioacetamide.

Despite its historical significance and utility, the classical Hantzsch synthesis has several limitations, particularly in the context of modern pharmaceutical manufacturing:

Harsh Reaction Conditions: The reaction often requires prolonged heating or reflux in organic solvents like ethanol, leading to high energy consumption. mdpi.com

Limited Substrate Scope: Certain sensitive functional groups on the starting materials may not be compatible with the reaction conditions.

Environmental Concerns: The use of large volumes of volatile organic solvents is a significant drawback from a green chemistry perspective.

Compared to newer methods, such as the ionic liquid-mediated synthesis, the classical Hantzsch approach is often less efficient in terms of reaction time, yield, and environmental impact. researchgate.netmdpi.com

Combinatorial Synthesis Strategies for this compound Libraries

Combinatorial chemistry is a powerful strategy in drug discovery for rapidly generating large numbers of structurally diverse molecules, known as libraries, for high-throughput screening. nih.gov This approach can be applied to the this compound scaffold to explore the structure-activity relationship (SAR) and identify analogs with improved properties.

A combinatorial library of this compound analogs could be synthesized using a parallel synthesis approach. nih.govmdpi.com The core synthesis, such as the Hantzsch reaction or its modern variations, would be adapted for a multi-well plate format. Diversity would be introduced by systematically varying the two key building blocks:

The α-haloketone precursor: A variety of substituted 2-phenoxyacetophenones could be halogenated to create a collection of different α-haloketones. This would allow for modification of the aryl portion of the molecule.

The thioamide component: Instead of only using thioacetamide, a range of different thioamides (R-C(S)NH2) could be used to vary the substituent at the 2-position of the thiazole ring.

This "mix-and-match" strategy would result in a grid of new compounds, each a unique this compound analog. Solid-phase synthesis could also be employed, where one of the starting materials is attached to a resin bead, simplifying the purification process after each reaction step. mdpi.com

Structural Modifications and Analog Development

Analog design is a cornerstone of medicinal chemistry, involving the systematic modification of a lead compound's structure to optimize its pharmacological profile. rjpdft.comdrugdesign.org For this compound, structural modifications can be envisioned at several key positions to develop new analogs. The goal of such modifications would be to enhance potency, alter selectivity, improve pharmacokinetic properties, or reduce potential side effects.

Potential sites for modification on the this compound structure include:

The Phenoxy Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on this ring could influence electronic properties and interactions with biological targets.

The Ether Linkage: The oxygen atom could be replaced with sulfur (thioether) or a methylene (B1212753) group to alter the flexibility and conformation of the molecule.

The Thiazole Ring: While the core heterocycle is likely essential for activity, modifications to the substituents are common. The methyl group at the 2-position could be replaced with other alkyl groups, aryl groups, or hydrogen.

The Phenyl Ring attached to the Thiazole: Similar to the phenoxy ring, this phenyl group could be substituted to probe for additional binding interactions.

These structural analogs would be synthesized and then tested to build a comprehensive understanding of the structure-activity relationships for this class of compounds. nih.govnih.govresearchgate.net

Synthesis of Novel Aminothiazole Derivatives

The foundational method for synthesizing the 2-aminothiazole (B372263) scaffold is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a compound containing a thioamide functional group, such as thiourea. derpharmachemica.comresearchgate.net The process is versatile, allowing for the preparation of thiazoles with various substituents at positions 2, 4, and 5 of the heterocyclic ring. derpharmachemica.com The general mechanism involves the initial reaction of the sulfur atom from thiourea with the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Modern advancements have focused on improving the efficiency and environmental footprint of the Hantzsch synthesis. Methodologies utilizing microwave irradiation, ultrasound, and solvent-free conditions have been developed to reduce reaction times and simplify purification. google.com

A particularly efficient and practical approach has been developed for the synthesis of this compound and related 2,4-disubstituted thiazoles. This protocol utilizes the reaction of an appropriate α-bromoketone with thiourea or a thioamide in a room temperature ionic liquid. This method is noted for its simplicity and speed, yielding the desired thiazole derivatives in excellent isolated yields. researchgate.net The use of an ionic liquid as the reaction medium facilitates the reaction, often leading to rapid product formation within minutes. researchgate.net

For the specific synthesis of this compound (4-phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine), the key starting materials are 2-bromo-1-phenylethanone and N-(2-phenylethyl)thiourea. The reaction, facilitated by an ionic liquid, provides a direct and high-yielding route to the target compound. researchgate.net Alternative strategies include synthesizing the core 2-amino-4-phenylthiazole (B127512) ring first via the reaction of 2-bromo-1-phenylethanone and thiourea, followed by subsequent alkylation of the 2-amino group.

| Method | Key Reactants | Conditions | Key Advantages |

|---|---|---|---|

| Classical Hantzsch Synthesis | α-Haloketone, Thiourea/Thioamide | Typically reflux in a polar solvent (e.g., ethanol) | Versatile, well-established |

| Microwave-Assisted Synthesis | α-Haloketone, Thiourea | Microwave irradiation, often solvent-free | Reduced reaction time, improved yields |

| Ionic Liquid-Mediated Synthesis | α-Bromoketone, Thiourea | Room temperature ionic liquid | Rapid, high yields, simple procedure researchgate.net |

| Flow Chemistry Synthesis | (Not specified for this compound) | Continuous flow reactor | Improved safety, scalability, and reproducibility researchgate.net |

Derivatization of the Thiazole Ring for Enhanced Bioactivity

The 2-aminothiazole scaffold serves as a versatile template for chemical modification to enhance or modulate biological activity. Derivatization can occur at several positions: the 2-amino group, the C4 position, and the C5 position of the thiazole ring. Strategic modifications at these sites can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Modifications at the 2-Amino Group: The exocyclic amino group is a common site for derivatization. Acylation of this amine to form amides is a widely used strategy. For instance, reacting a core 2-aminothiazole with various acid chlorides or carboxylic acids can introduce a diverse range of substituents. mdpi.comnih.gov Studies have shown that the nature of the acyl group is critical for bioactivity. The introduction of a 3-propanamido function was found to improve anticancer activity more effectively than a 2-acetamido moiety, suggesting that the length and nature of the acyl chain are important parameters for optimization. nih.gov

Modifications at the C4 and C5 Positions: Substituents on the thiazole ring itself play a crucial role in determining the molecule's interaction with biological targets.

Aromatic vs. Aliphatic Substituents: The introduction of an aromatic group, such as a phenyl ring at the C4-position (as seen in this compound), often enhances antitumor activity compared to smaller aliphatic groups like methyl or ethyl carboxylate derivatives. nih.gov

Halogenation: The addition of halogen atoms, such as bromine, to the C5-position can lead to a significant increase in cytotoxic potency against various cancer cell lines. nih.gov

Bulky Groups: Incorporating bulky ring systems, such as a 4,5-butylidene group to form a tetrahydrobenzo[d]thiazole core, has been shown to be beneficial for improving cytotoxicity. nih.gov

These derivatization strategies allow for the fine-tuning of a molecule's properties. By systematically altering substituents, medicinal chemists can explore the chemical space around the core scaffold to identify compounds with improved therapeutic potential. nih.govmdpi.comnih.gov

| Position of Derivatization | Type of Modification | Observed Effect on Bioactivity | Reference Example |

|---|---|---|---|

| 2-Amino Group | Acylation (Amide formation) | Chain length affects potency; propanamido > acetamido for anticancer activity. nih.gov | N-(thiazol-2-yl)acetamide derivatives |

| C4-Position | Aromatic Substitution (e.g., Phenyl) | Improved antitumor activity compared to aliphatic groups. nih.gov | 4-Phenylthiazole core |

| C5-Position | Halogenation (e.g., Bromo) | Increased cytotoxic potency. nih.gov | 5-Bromo-2-aminothiazole derivatives |

| C4/C5-Positions | Ring Fusion (e.g., Butylidene) | Enhanced cytotoxicity. nih.gov | 4,5,6,7-tetrahydrobenzo[d]thiazole core |

Design of this compound Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound like this compound relates to its biological activity. frontiersin.orgmdpi.commdpi.com By designing and synthesizing a series of analogs where specific parts of the molecule are systematically modified, researchers can identify the key structural features, or pharmacophores, responsible for its effects. While specific SAR studies on this compound are not extensively detailed in the public domain, valuable insights can be drawn from research on structurally related phenyl-aminothiazole (PAT) compounds. nih.govnih.gov

In a notable study, a series of 4-substituted methoxybenzoyl-aryl-thiazole (SMART) analogs were developed as anticancer agents. nih.gov Subsequent work aimed at improving poor aqueous solubility and bioavailability led to the design of a phenyl-aminothiazole (PAT) template, which is structurally analogous to this compound. nih.govnih.gov This involved inserting an amino linker between two of the aromatic rings of the parent compound. nih.govnih.gov

Key findings from these SAR studies on related structures include:

The "A" and "C" Rings: Modifications to the phenyl rings at either end of the molecule significantly influence activity. The type and position of substituents on these rings can alter binding affinity to biological targets.

The Thiazole "B" Ring: The central thiazole ring is a critical component. Replacing it with other heterocyclic systems was explored to understand its importance for maintaining potency. nih.gov

The Linker: The nature of the chemical linker connecting the aromatic systems and the thiazole core is crucial. The transition from a carbonyl linker in the SMART template to an amino linker in the PAT template was a key modification to improve solubility and bioavailability without sacrificing nanomolar potency against cancer cell lines. nih.govnih.gov

Hydrophilic Groups: To overcome poor aqueous solubility, a common issue with aromatic-rich compounds, polar and ionizable hydrophilic groups were strategically introduced into the analogs. nih.govnih.gov

These studies underscore the importance of a holistic design approach, where modifications to different parts of the molecule are considered to optimize not only potency but also critical drug-like properties such as solubility and oral bioavailability. nih.govnih.gov

| Structural Modification in Analog | Rationale | Impact on Properties | Reference Template |

|---|---|---|---|

| Insertion of Amino Linker | Improve solubility and bioavailability | Markedly improved solubility and bioavailability while maintaining potency. nih.govnih.gov | Phenyl-Aminothiazole (PAT) |

| Replacement of Thiazole Ring | Explore importance of the "B" ring for activity | SAR extension to identify other viable heterocyclic cores. nih.gov | SMART Analogs |

| Introduction of Polar/Ionizable Groups | Overcome poor aqueous solubility | Resulted in more water-soluble compounds. nih.gov | SMART/PAT Analogs |

| Substitution on Phenyl Rings | Optimize target binding and potency | Modulated anticancer activity. nih.govacademie-sciences.fr | SMART Analogs |

Pharmacological Investigations and Biological Activities

Immunomodulatory Mechanisms of Fanetizole

The immunomodulatory character of this compound is defined by its specific influence on the functions of immune cells, particularly those involved in inflammatory responses.

Studies have explored the impact of this compound mesylate on the functional responses of normal human neutrophils, which are key players in the innate immune system's response to inflammation.

This compound has demonstrated a significant and selective inhibitory effect on the production of superoxide (B77818) by neutrophils. When stimulated with the chemotactic factor formyl-methionyl-leucyl-phenylalanine (f-Met-Leu-Phe), neutrophil superoxide production was markedly inhibited by this compound in a dose-dependent manner. At a concentration of 250 microM, this compound inhibited this response by 41.3% (± 3.9%). inotiv.com However, lower concentrations of 1 microM or 10 microM showed no effect. inotiv.com

This inhibition is stimulus-specific; this compound did not impair superoxide production when neutrophils were stimulated with phorbol (B1677699) myristate acetate. inotiv.com The mechanism of this inhibition is not due to the scavenging of superoxide radicals, as the compound did not interfere with superoxide detection in a cell-free system. inotiv.com Further evidence suggests a direct action on the neutrophils, as washing the cells after treatment partially restored their ability to produce superoxide in response to f-Met-Leu-Phe. inotiv.com

Table 1: Effect of this compound on Neutrophil Superoxide Production

| This compound Concentration | Stimulus | Inhibition of Superoxide Production (%) |

|---|---|---|

| 1 µM | f-Met-Leu-Phe | No Effect |

| 10 µM | f-Met-Leu-Phe | No Effect |

| 250 µM | f-Met-Leu-Phe | 41.3 ± 3.9% |

| Not Specified | Phorbol Myristate Acetate | No Impairment |

Despite its targeted effect on superoxide production, research indicates that this compound does not broadly suppress all neutrophil functions. Studies on normal human neutrophils found that this compound did not affect key activities such as random or stimulated migration, phagocytosis (the engulfment of particles), or degranulation (the release of antimicrobial and inflammatory molecules from granules). inotiv.com

A review of available scientific literature did not yield specific studies detailing the influence of this compound on histamine-induced suppressor cell activity.

Detailed investigations into the direct effects of this compound on the modulation of lymphocyte proliferation were not identified in the reviewed scientific literature.

The selective suppression of toxic oxygen metabolite production by neutrophils has been suggested as a potential explanation for the anti-arthritic effects of this compound. inotiv.com By inhibiting the release of superoxide, a key mediator of tissue damage in inflammatory conditions, this compound may help to mitigate the destructive aspects of the inflammatory process in diseases such as arthritis. inotiv.com However, detailed studies of this compound in specific animal models of inflammatory disease, such as the adjuvant-induced arthritis model, were not found in the reviewed literature.

Effects on Neutrophil Function

Anti-inflammatory Efficacy Research

Data not available.

Data not available.

Antimicrobial and Antiviral Activity Assessments

Data not available.

Data not available.

Data not available.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound "this compound" in the context of the detailed pharmacological investigations and biological activities outlined in your request.

Searches for "this compound" in combination with terms such as "viral replication," "Flavivirus envelope proteins," "NS2B-NS3 protease," "binding affinity with proteases," "molecular docking," "enzyme inhibition," and "rheumatoid arthritis" did not yield any relevant research findings.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline provided, as the specific data and research on this compound required for the following sections and subsections are not present in the public domain:

Antiviral Properties, including against Flaviviruses and Influenza Strains

Therapeutic Potential in Autoimmune Diseases (e.g., Rheumatoid Arthritis)

To fulfill your request, verifiable and specific research data on this compound for each of these points would be necessary. Without such data, any generated content would be speculative and would not meet the required standards of scientific accuracy.

Advanced Research Techniques and Methodologies

Spectroscopic Analysis in Interaction Studies (e.g., Fluorescence Spectroscopy, Circular Dichroism, FTIR)

Spectroscopic methods have been instrumental in investigating the interactions of Fanetizole with other molecules, particularly proteins. Studies have utilized techniques such as Fluorescence Spectroscopy, UV-visible absorption, Circular Dichroism (CD) spectroscopy, and Fourier Transform Infrared (FTIR) spectroscopy to understand the binding characteristics and conformational changes induced by this compound.

Fluorescence spectroscopy has been used to study the binding affinity of this compound with proteases like pepsin and trypsin. The interaction of this compound with these proteins results in fluorescence quenching. scribd.comresearchgate.netcolab.ws This quenching can occur through static or dynamic mechanisms, with studies indicating a static quenching mechanism for the interaction of this compound with pepsin and trypsin. scribd.comresearchgate.netcolab.ws The binding affinity of this compound has been shown to be stronger with pepsin compared to trypsin at 296 K. scribd.comresearchgate.netcolab.wsucla.edu

Circular Dichroism spectroscopy is employed to analyze changes in the secondary structure of proteins upon binding with this compound. Observed changes in CD spectra are indicative of alterations in the protein's conformation. scribd.comresearchgate.netcolab.ws Similarly, FTIR spectroscopy provides information about the vibrational modes of molecules and can reveal changes in protein structure, particularly in the amide I and amide II bands, upon interaction with this compound. scribd.comresearchgate.netcolab.ws These spectroscopic analyses collectively suggest that the binding of this compound to proteins can lead to alterations in their secondary structure. scribd.comresearchgate.netcolab.ws

In Vitro and Ex Vivo Cell-Based Assays

Cell-based assays are crucial for understanding the biological effects of this compound at the cellular level. These in vitro and ex vivo studies provide insights into its impact on immune cell function and cytotoxicity.

Neutrophil Function Assays

Studies have investigated the effects of this compound on neutrophil function. This compound has been shown to inhibit the production of superoxide (B77818) in response to certain stimuli, such as formyl-methionyl-leucyl-phenylalanine (f-Met-Leu-Phe), in normal human neutrophils. nih.gov This inhibition is dose-dependent and appears to be stimulus-specific, as it does not impair superoxide production in response to phorbol (B1677699) myristate acetate. nih.gov Importantly, this inhibition is not due to this compound scavenging superoxide directly. nih.gov While this compound inhibits superoxide production, it has been reported not to affect other neutrophil functions like random or stimulated migration, phagocytosis, or degranulation. nih.gov

Lymphocyte Proliferation Assays

This compound mesylate has been evaluated for its effects on lymphocyte proliferation, particularly in the context of immunoregulatory defects. In vitro studies using blood mononuclear cells from atopic patients have shown that this compound can significantly increase histamine-induced suppressor cell activity, which is otherwise deficient in these individuals. nih.gov This suggests a role for this compound in correcting impaired immunoregulatory function by enhancing suppressor lymphocyte activity. nih.gov The drug's effect on the production of histamine-induced suppressor factor (HSF) by lymphocytes has also been examined as a potential mechanism for this enhancement. nih.gov

Cytotoxicity Studies on Cell Lines

Cytotoxicity studies are conducted to assess the potential toxicity of this compound to various cell lines. While some studies on novel thiazole (B1198619) derivatives, structurally related to this compound, have reported cytotoxicity against cancer cell lines such as human breast cell lines (BT-474 and MCF-7), human pancreatic cancer cell lines (BxPC-3), leukemia cell line (MOLT-4), and lung carcinoma cell line (A-549), direct and detailed cytotoxicity data specifically for this compound on these cell lines within the search results is limited in comparison to other thiazole derivatives. nih.govacs.orgmdpi.com However, the broader context of thiazole derivatives being screened for antiproliferative activity highlights the relevance of cytotoxicity assessments in the study of this class of compounds, including this compound. nih.govacs.orgmdpi.com

Molecular Modeling and Computational Chemistry

Molecular modeling and computational chemistry techniques are valuable tools for complementing experimental data and providing theoretical insights into the behavior of this compound at the atomic level.

Molecular Dynamics Simulation

Molecular dynamics simulations are used to study the dynamic behavior of molecules and their interactions over time. While the provided search results primarily highlight molecular docking in the context of this compound's interaction with proteins like pepsin and trypsin, indicating the prediction of binding sites and interaction types (such as hydrogen bonds), the broader field of molecular modeling and computational chemistry, which includes molecular dynamics simulations, is relevant for a comprehensive understanding of molecular interactions and stability. scribd.comresearchgate.netcolab.wsucla.edu Molecular docking studies on this compound have demonstrated that hydrogen bonds play a significant role in its interaction with pepsin and trypsin. colab.wsucla.edu Although specific details of molecular dynamics simulations applied directly to this compound were not extensively detailed in the immediate search results, the inclusion of this technique in the outline reflects its importance in modern molecular research, often used to validate docking results and explore the stability of ligand-protein complexes. colab.ws

Future Research Directions and Unexplored Avenues

Elucidation of Novel Molecular Targets for Fanetizole

While this compound is known to inhibit neutrophil superoxide (B77818) production and possess immunomodulatory activity, a comprehensive understanding of all its molecular targets is still developing. acs.org Future research should focus on identifying and validating novel proteins or pathways that interact with this compound. Techniques such as affinity chromatography coupled with mass spectrometry, thermal proteome profiling, and advanced computational docking studies could be employed to map the interaction landscape of this compound within cells and tissues. Understanding these interactions at a molecular level is crucial for elucidating the full spectrum of this compound's pharmacological effects and identifying potential new indications or combination therapies.

Investigation of this compound in Combination Therapies

The potential for this compound to be used in combination with other therapeutic agents warrants further investigation. Given its anti-inflammatory and immunomodulatory actions, this compound could potentially enhance the efficacy of existing treatments for various diseases, particularly those with an inflammatory or immunological component. Research could explore combinations with other anti-inflammatory drugs, immunosuppressants, or even antimicrobial agents, as thiazole (B1198619) derivatives have shown synergistic effects in some cases. nih.govplos.org Studies would need to evaluate the synergistic or additive effects, potential for reduced toxicity compared to monotherapy, and the underlying mechanisms of interaction in relevant disease models.

Exploration of this compound's Potential in Other Inflammatory or Immunological Disorders

Beyond its established uses, this compound's anti-inflammatory and immunomodulatory properties suggest potential in treating a wider range of inflammatory and immunological disorders. medchemexpress.commedchemexpress.com This could include autoimmune diseases, allergic responses, or chronic inflammatory conditions where modulating the immune response could be beneficial. Research in this area would involve preclinical studies using relevant animal models of these diseases to assess this compound's efficacy, determine optimal dosing strategies for these specific conditions, and investigate the immunological mechanisms involved. google.comnih.govastellas.com

Advanced Preclinical Models for Efficacy and Safety Assessment

To more accurately predict clinical outcomes and assess the efficacy and safety of this compound and its derivatives, the use of advanced preclinical models is essential. This includes employing more complex in vitro systems, such as organ-on-a-chip models or co-culture systems that better mimic the in vivo environment. acs.orgplos.org Furthermore, utilizing a wider range of in vivo models, including genetically modified animals or those with induced disease states that closely resemble human conditions, would provide more robust data on efficacy, pharmacokinetics, and potential off-target effects. google.com These models can also be used to investigate targeted delivery systems.

Pharmacogenomics of this compound Response

Interindividual variability in response to this compound could be influenced by genetic factors. Pharmacogenomic studies are needed to identify genetic markers that may predict a patient's response to this compound, including efficacy and the likelihood of adverse effects. google.comresearchgate.netresearchgate.netgoogle.com This could involve genome-wide association studies (GWAS) or targeted sequencing approaches to identify genetic polymorphisms in genes related to drug metabolism, transport, or its molecular targets. Understanding the pharmacogenomic landscape of this compound could pave the way for personalized medicine approaches, optimizing treatment outcomes for individual patients.

Q & A

Q. What are the established synthetic pathways for Fanetizole, and how do reaction conditions influence yield?

this compound (2-aminothiazole derivative) is synthesized via cyclocondensation reactions. Key methodologies include:

- Ionic liquid-assisted synthesis : Using [BMIM]BF₄ as a solvent under ambient conditions, enabling efficient formation of the thiazole ring .

- Flow chemistry : A tubular reactor system with controlled temperature (0°C for urea adduct formation, 100°C for final product synthesis) achieves high reproducibility and scalability, yielding 70 g in 7 hours . Methodological Tip: Optimize solvent polarity and residence time in flow systems to minimize side reactions.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- HPLC-MS : Quantifies purity and detects byproducts (e.g., unreacted bromoacetophenone).

- ¹H/¹³C NMR : Confirms regioselectivity of the thiazole ring and amine functionalization .

- X-ray crystallography : Resolves crystalline structure ambiguities, critical for patent documentation . Methodological Tip: Use deuterated DMSO for NMR to enhance solubility and signal resolution.

Q. What safety protocols are essential when handling this compound intermediates like bromoacetophenone?

- Ventilation : Use fume hoods to mitigate exposure to toxic gases (e.g., NH₃ during flow synthesis) .

- PPE : Nitrile gloves and chemical-resistant aprons are mandatory due to skin irritancy risks .

- Waste disposal : Neutralize acidic byproducts before disposal to comply with EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across preclinical studies?

- Data triangulation : Cross-validate results using orthogonal assays (e.g., ELISA for cytokine inhibition vs. cell viability assays).

- Meta-analysis : Apply PRISMA frameworks to assess publication bias or variability in experimental models (e.g., murine vs. human cell lines) . Case Study: Discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. saline) affecting compound solubility .

Q. What strategies optimize this compound’s synthesis for industrial-scale applications while maintaining cost efficiency?

- Catalyst screening : Test transition-metal catalysts (e.g., CuI) to reduce reaction time in batch processes.

- Process intensification : Integrate in-line purification (e.g., continuous chromatography) with flow reactors to eliminate post-synthesis steps . Methodological Tip: Use DOE (Design of Experiments) to identify critical parameters (temperature, stoichiometry) affecting yield .

Q. How can computational models predict this compound’s pharmacokinetic properties to guide in vivo studies?

- Molecular docking : Simulate binding affinity to COX-2 or TNF-α targets using AutoDock Vina.

- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with bioavailability data from existing thiazole derivatives . Validation: Compare in silico predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Methodological Frameworks for this compound Research

What criteria define a rigorous research question for this compound’s mechanism of action studies?

Apply the FINER framework :

- Feasible : Ensure access to validated TNF-α/IL-6 ELISA kits.

- Novel : Investigate understudied pathways (e.g., JAK-STAT modulation).

- Ethical : Use primary human cells only with IRB approval .

Q. How should researchers structure a systematic review on this compound’s therapeutic potential?

- PICO Framework :

- Population : Rheumatoid arthritis murine models.

- Intervention : Oral this compound (10 mg/kg/day).

- Comparison : Methotrexate or placebo.

- Outcome : Joint inflammation score reduction .

Data Conflict Resolution & Reporting

Q. What statistical methods address variability in this compound’s cytotoxicity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.